Cas no 182193-17-5 (Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt)

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt structure
182193-17-5 structure
Product Name:Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt
CAS No:182193-17-5
MF:C12H11KN2O2S2
MW:318.45624089241
CID:907012
Update Time:2023-08-02

Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt
    • potassium,2-[1-(thietan-3-yl)benzimidazol-2-yl]sulfanylacetate
    • 2-(1-(Thietan-3-yl)benzimidazolyl-2-thio)acetic acid potassium salt
    • Potassium ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)acetate
    • potassium [(1-thietan-3-yl-1H-benzimidazol-2-yl)sulfanyl]acetate
    • Acetic acid, ((1-(3-thietanyl)-1H-benzimidazol-2-yl)thio)-, potassium salt
    • potassium 2-[1-(thietan-3-yl)benzoimidazol-2-yl]sulfanylacetate
    • Acetic acid((1-(3-thietanyl)-1H-benzo[d]imidazol-2-yl)thio)-,potassium salt
    • Inchi: 1S/C12H12N2O2S2.K/c15-11(16)7-18-12-13-9-3-1-2-4-10(9)14(12)8-5-17-6-8;/h1-4,8H,5-7H2,(H,15,16);/q;+1/p-1
    • InChI Key: XRXDTCBRGRNVPW-UHFFFAOYSA-M
    • SMILES: [K+].S1CC(C1)N1C(=NC2C=CC=CC1=2)SCC(=O)[O-]

Computed Properties

  • Exact Mass: 317.989901
  • Monoisotopic Mass: 317.989901
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 331
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing
  • Topological Polar Surface Area: 109

Experimental Properties

  • Boiling Point: 549.4°C at 760 mmHg
  • Flash Point: 286.1°C
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